4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound belongs to the class of phthalazinones, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone can be traced through various chemical research articles and patents that explore its synthesis and biological activity. Notably, research has indicated its potential as an angiogenesis inhibitor, which is significant in cancer treatment .
This compound is classified as a phthalazine derivative, specifically a phthalazinone. Phthalazines are bicyclic compounds that consist of a fused benzene and pyrazine ring. The presence of the dichloroaniline moiety contributes to its unique chemical properties and biological activities.
The synthesis of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone typically involves the reaction of 2,4-dichloroaniline with a suitable phthalazine precursor. One documented method includes heating a mixture of 1-chloro-3,4-(4-pyridylmethyl)phthalazine with 2,4-dichloroaniline under nitrogen atmosphere .
The reaction conditions often require controlled temperatures and specific solvents to optimize yield and purity. For example, refluxing in ethanol or other polar solvents can facilitate the formation of the desired product while minimizing side reactions. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone can be represented as follows:
The structural data can be analyzed using computational chemistry tools to visualize the molecular geometry and electronic properties. The presence of chlorine substituents significantly influences the compound's reactivity and biological activity.
4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone may participate in various chemical reactions typical for phthalazine derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-withdrawing groups.
For instance, reactions involving this compound could lead to further functionalization at the aniline or phthalazine moieties. The chlorinated positions on the benzyl group can serve as reactive sites for coupling reactions or further derivatization .
The mechanism of action for 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone is primarily linked to its interactions with biological targets involved in angiogenesis. It may inhibit specific kinases or growth factors that promote blood vessel formation in tumors.
Studies have shown that similar compounds exhibit activity against various cancer cell lines by disrupting signaling pathways essential for tumor growth . The precise molecular interactions would require further investigation through biochemical assays.
Relevant data from spectral analyses provide insights into functional groups present in the compound, aiding in its characterization .
The primary applications of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone lie in medicinal chemistry. Its potential as an angiogenesis inhibitor makes it a candidate for further development in cancer therapeutics. Additionally, its structural motifs may inspire new derivatives with enhanced biological activity or selectivity against specific targets.
The synthesis of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone (CAS 303995-64-4) relies on well-established multi-step protocols that construct the bicyclic phthalazinone core before introducing the anilino-methyl substituent. A representative industrial-scale route begins with Friedel-Crafts acylation of m-xylene using phthalic anhydride in the presence of Lewis acids (e.g., AlCl₃), yielding o-aroylbenzoic acid derivatives [1]. Subsequent cyclization with hydroxylamine hydrochloride generates a benzoxazinone intermediate, which undergoes nucleophilic ring opening with 2,4-dichloroaniline. This critical step installs the aniline moiety via a methylene bridge, facilitated by bases like K₂CO₃ at 80–120°C [1]. Final lactam formation under dehydrating conditions affords the target compound, with recrystallization (ethanol) yielding 60–75% pure product [1].
Alternative routes leverage hydrazine-mediated cyclocondensation. 2-Acetylbenzoic acid reacts with hydrazine hydrate or methylhydrazine in ethanol to form 4-methylphthalazinones, which serve as precursors for subsequent functionalization [3] [4]. Bromination at C4 via Wohl–Ziegler's reaction (N-bromosuccinimide, benzoyl peroxide) introduces a handle for nucleophilic displacement by 2,4-dichloroaniline [4]. While step-efficient, this method faces challenges in regioselective bromination and requires careful optimization of reaction times and temperatures to avoid polybromination by-products [3].
Table 1: Comparative Synthetic Routes to Phthalazinone Core
Starting Material | Key Intermediate | Reaction Conditions | Final Step | Yield (%) |
---|---|---|---|---|
m-Xylene + Phthalic anhydride | o-Aroylbenzoic acid | AlCl₃, 80°C | Cyclization + Aniline coupling | 60-75 [1] |
2-Acetylbenzoic acid | 4-Methyl-1(2H)-phthalazinone | N₂H₄·H₂O, EtOH, reflux | Bromination + Aniline displacement | 45-65 [4] |
Phthalazin-1(2H)-one | 4-Bromophthalazin-1(2H)-one | Br₂/KBr, acetate buffer | Pd-catalyzed amination | 70-85 [4] |
Functionalization of the phthalazinone core at N2 or C4 positions significantly modulates bioactivity. N-Alkylation of the lactam nitrogen precedes or follows anilino-methyl installation. Alkylation of 4-bromophthalazinone with alkyl halides (e.g., methyl iodide, isopropyl iodide) occurs selectively at nitrogen using K₂CO₃ in acetone, yielding N-alkylated bromolactams (70–85%) [4]. This selectivity arises from the lactam’s preferential O-alkylation under acidic conditions versus N-alkylation under basic conditions [1] [4].
The anilino-methyl group at C4 is installed via three primary methods:
Solvent choice critically impacts efficiency. DMF facilitates higher temperatures (100–120°C) for displacement reactions but risks decomposition. Toluene is preferred for Pd-catalyzed couplings to stabilize the catalyst [4] [7].
Table 2: Solvent Effects on N-Alkylation/Functionalization
Reaction Type | Optimal Solvent | Temperature | Advantages | Limitations |
---|---|---|---|---|
Nucleophilic substitution | DMF | 100-120°C | High solubility, accelerates kinetics | Decomposition above 120°C [1] |
Buchwald–Hartwig amination | Toluene | 80-90°C | Pd-complex stability, fewer side products | Limited substrate solubility [4] |
Reductive amination | MeOH/THF | 25°C | Mild conditions, high chemoselectivity | Requires anhydrous conditions [7] |
Molecular hybridization strategies combine the phthalazinone core with bioactive pharmacophores via one-pot methodologies to enhance anticancer activity. A key approach involves synthesizing phthalazinone-dithiocarbamate hybrids [2]. Aminoalkyl phthalazinones (e.g., 2-(2-aminoethyl) derivatives) react with CS₂, anhydrous H₃PO₄, and propargyl/benzyl bromides in DMF at 0°C to room temperature. This one-pot sequence forms dithiocarbamate salts in situ, which undergo alkylation to yield hybrids like compounds 6e, 8e, and 9g with IC₅₀ values <10 μM against ovarian (A2780) and breast (MCF-7) cancer cell lines [2].
Gabriel synthesis integrated into one-pot formats enables primary amine installation for further hybridization. Bromoalkylphthalazinones react with potassium phthalimide to form isoindoline-1,3-diones, followed by hydrazinolysis and acidification to liberate primary amines without isolation [4]. These amines serve as platforms for conjugating carboxylic acid-containing moieties (e.g., nonsteroidal anti-inflammatory drugs) via amide coupling or for generating urea/thiourea derivatives.
The position of hybridization dictates biological activity:
Table 3: Antiproliferative Activity of Phthalazinone Hybrids
Hybrid Compound | Pharmacophore Position | IC₅₀ (μM) A2780 | IC₅₀ (μM) NCI-H460 | IC₅₀ (μM) MCF-7 |
---|---|---|---|---|
6e | N2 | 5.53 | >100 | 20.0 [2] |
8e | N2 | 7.51 | >100 | >100 [2] |
9g | C4 | 24.0 | 43.0 | Selective [2] |
Palladium catalysts dominate functionalization chemistry. The Buchwald–Hartwig amination of 4-bromophthalazinones requires precise ligand selection. rac-BINAP/Pd₂(dba)₃ (2–15 mol%) outperforms Xantphos or DPEPhos in coupling secondary amines (e.g., morpholine, piperidine), achieving yields >75% under optimized addition sequences [4]. Pre-mixing the Pd-complex with the amine ensures formation of the active (BINAP)Pd-amine species, facilitating oxidative addition of the bromolactam [4] [8]. Reducing Pd-loading to 2 mol% maintains efficiency while lowering metal contamination in APIs [4].
Solvent polarity and proticity profoundly influence reaction pathways:
Additives enhance efficiency. Anhydrous H₃PO₃ in dithiocarbamate formations protonates intermediate dithiocarbamic acids, driving alkylation forward [2]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields in biphasic systems [1].
Table 4: Catalyst Systems for Phthalazinone Functionalization
Reaction | Catalyst System | Ligand | Base | Yield (%) |
---|---|---|---|---|
Buchwald–Hartwig amination | Pd₂(dba)₃ (2 mol%) | rac-BINAP | t-BuOK | 77-85 [4] |
Dithiocarbamate formation | Not applicable | H₃PO₄ (additive) | Not applicable | 60-90 [2] |
N-Alkylation | None (base-catalyzed) | K₂CO₃ | None | 53-85 [1] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1